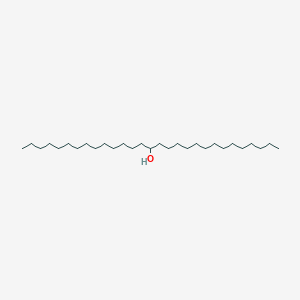

15-Nonacosanol

Description

This compound is a natural product found in Pisum sativum and Pinus wallichiana with data available.

Properties

IUPAC Name |

nonacosan-15-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENDAPSPCLAHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317297 | |

| Record name | 15-Nonacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-Nonacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2764-81-0 | |

| Record name | 15-Nonacosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2764-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Nonacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-Nonacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83.1 - 83.8 °C | |

| Record name | 15-Nonacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 15-Nonacosanol

Abstract

15-Nonacosanol (CAS: 2764-81-0) is a saturated secondary fatty alcohol with a 29-carbon backbone.[] As a member of the policosanol family, naturally found in various plant waxes, it has garnered significant interest from researchers in nutraceuticals, cosmetics, and materials science.[] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its reactivity and potential applications. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in work involving long-chain fatty alcohols.

Introduction to this compound

This compound is a very-long-chain fatty alcohol characterized by a hydroxyl (-OH) group located at the 15th carbon position of a 29-carbon aliphatic chain.[] Its structure, consisting of a long, hydrophobic hydrocarbon tail and a single polar hydroxyl group, imparts unique physicochemical properties that define its behavior and applications. It is a constituent of the broader policosanol family, a group of long-chain alcohols derived from sources like sugarcane, cereals, and other plant waxes.[]

The scientific community's interest in this compound and related policosanols stems from their diverse biological activities, including antioxidant, anti-inflammatory, and hypolipidemic effects.[] These properties position this compound as a compound of interest for applications in functional foods, dietary supplements, and pharmaceuticals.[][2] Furthermore, its physical characteristics make it a valuable component in cosmetic formulations as an emollient and stabilizer and in industrial applications such as lubricants and surfactants.[][2]

Physical Properties of this compound

The physical state and solubility of this compound are dictated by its molecular structure: a long, nonpolar aliphatic chain and a single polar hydroxyl group. This dual nature results in a waxy, solid compound at room temperature with limited solubility in polar solvents like water but good solubility in many organic solvents.

Summary of Physical Data

The key physical properties of this compound are summarized in the table below for quick reference. These values are critical for designing experimental conditions for its extraction, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 2764-81-0 | [2][3][4] |

| Molecular Formula | C₂₉H₆₀O | [][2][4] |

| Molecular Weight | 424.80 g/mol | [][2] |

| Appearance | White Powder / Solid | [][2] |

| Melting Point | 83.1 - 83.8 °C | [][2][4] |

| Boiling Point | 463.0 ± 13.0 °C (Predicted) | [] |

| Density | 0.840 ± 0.06 g/cm³ (Predicted) | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5] Very low solubility in water (est. 5.026e-08 mg/L @ 25°C).[6][7] | |

| IUPAC Name | nonacosan-15-ol | [][2][4] |

| Synonyms | Dimyristyl methanol, Nonacosane-15-ol | [][4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily governed by the reactivity of its secondary hydroxyl group. As a long-chain fatty alcohol, it undergoes reactions typical of this functional class, which are fundamental to its biological activity and its use as a synthon in various chemical industries.

Key Chemical Reactions

-

Esterification: this compound can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic catalysis to form esters.[2] This reaction is crucial for producing derivatives with altered polarity and biological activity, and it is a key process in the synthesis of certain surfactants and lubricants.[2]

-

Oxidation: The secondary alcohol group of this compound can be oxidized to a ketone, yielding 15-Nonacosanone.[2] This transformation can be achieved using various oxidizing agents (e.g., chromic acid, PCC). The resulting ketone, 15-Nonacosanone, is also a naturally occurring compound found in plant waxes and has its own distinct properties and applications.[2][8][9]

-

Etherification: In the presence of a strong base and an alkyl halide, this compound can undergo Williamson ether synthesis to form ethers. This reaction allows for the introduction of various functional groups, modifying the molecule's steric and electronic properties.

The diagram below illustrates the primary reaction pathways involving the hydroxyl group of this compound.

Caption: Key chemical reactions of this compound.

Spectroscopic Profile for Structural Elucidation

Accurate identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.

-

Mass Spectrometry (MS): In an MS experiment, the molecular ion peak (M+) for this compound would be observed at an m/z corresponding to its molecular weight (approx. 424.8). Fragmentation patterns would likely show losses of water (M-18) from the alcohol and characteristic cleavage on either side of the carbon bearing the hydroxyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by C-H stretching vibrations from the long aliphatic chain (around 2850-2960 cm⁻¹). The most diagnostic peak is a broad O-H stretching absorption centered around 3200-3600 cm⁻¹, characteristic of an alcohol. A C-O stretching band would also be present around 1050-1150 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show a large, complex multiplet signal for the methylene (-CH₂-) protons of the aliphatic chain between ~1.2-1.4 ppm. A distinct multiplet around 3.6 ppm would correspond to the proton on the carbon attached to the hydroxyl group (-CHOH-). The hydroxyl proton itself would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The spectrum would display numerous signals for the aliphatic carbons. The key diagnostic signal is the carbon attached to the hydroxyl group (-CHOH-), which would appear downfield around 60-70 ppm.

-

Experimental Protocols

This section provides generalized, step-by-step methodologies for the isolation, purification, and characterization of this compound. These protocols are foundational and may require optimization based on the starting material and available instrumentation.

Protocol: Isolation from Plant Wax

The isolation of this compound from natural sources like plant cuticles is a multi-step process involving extraction and chromatographic separation.

Objective: To isolate a crude fraction containing long-chain fatty alcohols from a plant source.

Methodology:

-

Sample Preparation: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder to maximize surface area.

-

Solvent Extraction: Perform a Soxhlet extraction or sonication-assisted extraction using a nonpolar solvent like hexane or chloroform to extract the cuticular waxes.

-

Solvent Removal: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to yield the crude wax extract.

-

Saponification (Optional): To hydrolyze esters and isolate the alcohol fraction, reflux the crude wax with an alcoholic solution of potassium hydroxide (KOH).

-

Fractionation: Neutralize the saponified mixture and perform a liquid-liquid extraction with a nonpolar solvent to separate the non-saponifiable fraction (containing alcohols) from saponified fatty acids.

Protocol: Purification by Column Chromatography

Objective: To purify this compound from a crude extract or reaction mixture.

Methodology:

-

Stationary Phase Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pack it into a glass chromatography column.

-

Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., chloroform, dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Begin elution with a nonpolar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or acetone (gradient elution).

-

Fraction Collection: Collect eluting fractions in separate test tubes.

-

Purity Analysis (TLC): Monitor the separation by spotting fractions onto a Thin Layer Chromatography (TLC) plate. Visualize the spots under UV light or by staining (e.g., with potassium permanganate).

-

Pooling and Evaporation: Combine the fractions containing the pure compound (as determined by TLC) and remove the solvent under reduced pressure.

The general workflow for isolation and purification is depicted below.

Caption: Workflow for isolating this compound.

Protocol: Spectroscopic Characterization

Objective: To confirm the identity and purity of the isolated this compound.

Methodology:

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

IR: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or acquire the spectrum using an ATR accessory.

-

MS: Dissolve a sub-milligram quantity of the sample in a volatile solvent (e.g., methanol, dichloromethane) for analysis by techniques like GC-MS or direct infusion ESI-MS.

-

-

Data Acquisition: Run the samples on the respective spectrometers (NMR, FT-IR, MS) using standard acquisition parameters.

-

Data Analysis: Process the resulting spectra and compare the obtained data (chemical shifts, vibrational frequencies, m/z values) with literature values or spectral databases to confirm the structure of this compound.

Biological Activity and Potential Applications

This compound is an area of active research due to its potential health benefits, which are often associated with the policosanol mixture it is part of.

-

Cardiovascular Health: As a component of policosanol, it is studied for its potential role in lipid regulation, including supporting reductions in total and LDL cholesterol levels.[]

-

Antioxidant and Anti-inflammatory Properties: The compound has demonstrated antioxidant capabilities, which may help in reducing oxidative stress and lipid peroxidation.[] It may also modulate inflammatory pathways, suggesting potential applications in managing inflammatory conditions.[]

-

Neuroprotective Effects: Preliminary research indicates that this compound may possess neuroprotective attributes, making it a subject of interest in research on neurodegenerative disorders.[][2]

-

Antibacterial Activity: Some studies have investigated its potential as an antibacterial agent against various Gram-positive and Gram-negative bacteria.[2]

-

Cosmetic and Industrial Uses: Its emollient and stabilizing properties are utilized in skincare and cosmetic formulations.[][2] Industrially, it serves as a raw material for surfactants, lubricants, and waxes.[][2]

Conclusion

This compound is a versatile long-chain fatty alcohol with a well-defined set of physical and chemical properties that underpin its biological functions and industrial applications. Its waxy, solid nature, solubility in organic solvents, and the reactivity of its secondary hydroxyl group are key characteristics for scientific investigation. The protocols outlined in this guide provide a framework for its isolation, purification, and characterization, enabling further research into its promising applications in human health and materials science. As interest in sustainable and plant-derived functional molecules grows, this compound is poised to remain a significant subject of study.

References

-

BioCrick. (n.d.). This compound | CAS:2764-81-0. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound this compound (FDB011191). Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 2764-81-0. Retrieved from [Link]

-

PubChem. (n.d.). 15-Nonacosanone. National Center for Biotechnology Information. Retrieved from [Link]

-

FlavScents. (n.d.). This compound. Retrieved from [Link]

Sources

- 2. Buy this compound | 2764-81-0 [smolecule.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C29H60O | CID 18459409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS:2764-81-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound, 2764-81-0 [thegoodscentscompany.com]

- 7. This compound [flavscents.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 15-Nonacosanone | C29H58O | CID 75997 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Extraction, and Purification of 15-Nonacosanol from Plant Waxes

Abstract

15-Nonacosanol, a 29-carbon long-chain aliphatic alcohol, is a constituent of plant epicuticular waxes with growing interest in the pharmaceutical and nutraceutical industries. This interest is largely due to its potential biological activities, including neuroprotective and antioxidant effects, as part of the broader policosanol mixture.[1][2] This technical guide provides an in-depth overview of the natural sourcing, extraction, and purification of this compound from plant waxes. It is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical methodologies. The guide covers the known botanical sources, compares various extraction techniques, and details purification and analytical protocols essential for obtaining and characterizing high-purity this compound.

Introduction to this compound

This compound (C₂₉H₆₀O) is a saturated fatty alcohol characterized by a hydroxyl group at the 15th carbon position of a 29-carbon chain.[3] It is a solid at room temperature with a melting point of approximately 83.1 - 83.8 °C.[3] As a component of plant epicuticular wax, it contributes to the protective barrier against environmental stressors. The hydrophobic nature of this compound and other long-chain alcohols is crucial for this protective function.

The significance of this compound extends to its potential health benefits. As a constituent of policosanol, a mixture of long-chain fatty alcohols, it is being investigated for its role in lipid metabolism and its antioxidant properties.[4][5] Research into policosanols suggests neuroprotective effects, making this compound a compound of interest for the study and potential management of neurodegenerative conditions.[1][2]

Natural Sources of this compound in Plant Waxes

This compound is found in the epicuticular waxes of various plants, although comprehensive quantitative data across a wide range of species is still an area of active research. The concentration of this specific alcohol can vary depending on the plant species, developmental stage, and environmental conditions.

Some plant species reported to contain nonacosanols and other long-chain fatty alcohols in their epicuticular waxes include:

-

Pisum sativum (Pea): The epicuticular wax of pea leaves has been reported to contain this compound.[3]

-

Malus domestica (Apple): The fruit wax of various apple cultivars contains a significant proportion of primary and secondary long-chain alcohols, with nonacosane derivatives being prominent.[6]

-

Triticum aestivum (Wheat): The leaf and stem surface waxes of wheat are known to contain a complex mixture of long-chain fatty alcohols, alkanes, and other wax components.

-

Nicotiana tabacum (Tobacco): While specific data on this compound is limited, the epicuticular wax of tobacco is a known source of long-chain fatty alcohols.

-

Conifers: The needles of many conifer species are rich in epicuticular waxes containing secondary alcohols like nonacosan-10-ol, indicating the presence of related C29 alcohols in this plant group.

The following table summarizes the classes of compounds generally found in the epicuticular waxes of some relevant plant species. It is important to note that the specific concentration of this compound can vary significantly.

| Plant Species | Major Wax Components | Reference |

| Triticum aestivum (Wheat) | Primary alcohols (e.g., octacosan-1-ol), β-diketones, alkanes, fatty acids. | |

| Malus domestica (Apple) | Ursolic acid, alkanes (predominantly nonacosane), primary and secondary alcohols. | [6] |

| Pisum sativum (Pea) | Long-chain fatty alcohols including this compound. | [3] |

| Taxus baccata (Yew) | Nonacosan-10-ol, nonacosane-diols, fatty acids, aldehydes, primary alcohols. |

Extraction of this compound from Plant Waxes

The extraction of this compound from plant material involves the initial removal of the epicuticular wax layer, which is a complex mixture of lipids. The choice of extraction method depends on factors such as the plant material, desired purity of the crude extract, and available resources.

Solvent Extraction

Solvent extraction is a conventional and widely used method for obtaining plant waxes. The selection of an appropriate solvent is critical and is based on the principle of "like dissolves like." Given the nonpolar nature of epicuticular waxes, nonpolar solvents are generally employed.

Common Solvents for Wax Extraction:

-

Hexane: A nonpolar solvent effective for extracting a broad range of lipids.

-

Chloroform: A highly effective solvent for lipids, often used for analytical purposes.

-

Dichloromethane (DCM): Another chlorinated solvent with good solvating power for waxes.

-

Acetone: A moderately polar solvent that can also be used for wax extraction.

Step-by-Step Protocol for Solvent Extraction:

-

Sample Preparation: The plant material (e.g., leaves, stems, fruit peels) should be dried to remove moisture, which can interfere with the extraction process. Grinding the material increases the surface area for solvent penetration.

-

Extraction: The dried plant material is immersed in the chosen solvent. This can be done at room temperature (maceration) or with heating under reflux (Soxhlet extraction) for a more efficient extraction.

-

Filtration: The mixture is filtered to separate the plant debris from the solvent containing the dissolved waxes.

-

Solvent Evaporation: The solvent is removed from the filtrate, typically using a rotary evaporator, to yield the crude wax extract.

Advanced Extraction Techniques

Modern extraction techniques offer advantages such as reduced solvent consumption, shorter extraction times, and improved efficiency.

-

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the plant cell walls, enhancing solvent penetration and mass transfer.

-

Accelerated Solvent Extraction (ASE): ASE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. This method has been shown to provide higher recovery of long-chain alcohols compared to traditional methods.

The following diagram illustrates a general workflow for the extraction of this compound from plant material.

Caption: Generalized workflow for the extraction of crude plant wax.

Purification of this compound

The crude wax extract is a complex mixture of various lipid classes. Therefore, purification is a critical step to isolate this compound. A combination of chromatographic techniques and recrystallization is typically employed.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of long-chain alcohols like this compound, silica gel is a commonly used stationary phase due to its polar nature.

Step-by-Step Protocol for Silica Gel Column Chromatography:

-

Column Packing: A glass column is packed with a slurry of silica gel in a nonpolar solvent (e.g., hexane). A layer of sand is often added to the top and bottom of the silica gel bed to prevent disturbance.

-

Sample Loading: The crude wax extract is dissolved in a minimal amount of a nonpolar solvent and carefully loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity (a solvent gradient). Nonpolar compounds will elute first, followed by compounds of increasing polarity. This compound, being a long-chain alcohol, is more polar than hydrocarbons and will elute after them. A typical solvent gradient might start with pure hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.

-

Fraction Collection: The eluent is collected in a series of fractions.

-

Fraction Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Fractions with the desired compound are then combined.

Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Step-by-Step Protocol for Recrystallization:

-

Solvent Selection: An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but completely at its boiling point.

-

Dissolution: The impure this compound (obtained from column chromatography) is dissolved in a minimal amount of the hot solvent.

-

Cooling: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, and it will crystallize out of the solution, leaving the impurities dissolved.

-

Crystal Collection: The purified crystals are collected by vacuum filtration.

-

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any remaining impurities and then dried to remove the solvent.

The following diagram illustrates the purification workflow for isolating this compound.

Caption: Workflow for the purification of this compound.

Analytical Characterization

Once purified, the identity and purity of this compound must be confirmed using analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of long-chain alcohols like this compound, derivatization is often required to increase their volatility.

GC-MS Protocol Outline:

-

Derivatization: The hydroxyl group of this compound is typically converted to a trimethylsilyl (TMS) ether by reacting it with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Injection: The derivatized sample is injected into the GC, where it is vaporized.

-

Separation: The components of the sample are separated on a capillary column based on their boiling points and interactions with the stationary phase.

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the carbon bearing the hydroxyl group (the α-protons), which are typically shifted downfield to around 3.6 ppm. The signals for the other methylene and methyl protons will appear in the aliphatic region (around 0.8-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a distinct signal for the carbon attached to the hydroxyl group (the α-carbon) in the range of 60-70 ppm. The other carbon signals will appear in the upfield aliphatic region.

The following table provides a summary of the key analytical techniques and their purpose in the characterization of this compound.

| Analytical Technique | Purpose | Expected Results |

| GC-MS | Identification and purity assessment. | A single major peak in the chromatogram with a mass spectrum corresponding to the TMS derivative of this compound. |

| ¹H NMR | Structural confirmation. | Characteristic signals for α-protons, methylene protons, and terminal methyl protons. |

| ¹³C NMR | Structural confirmation. | A distinct signal for the α-carbon and other aliphatic carbon signals. |

Conclusion and Future Perspectives

This technical guide has outlined the key steps involved in the isolation and characterization of this compound from plant epicuticular waxes. While the methodologies for extraction, purification, and analysis of long-chain fatty alcohols are well-established, there is a need for more extensive research to identify and quantify this compound in a broader range of plant species. Such studies would facilitate the identification of high-yielding natural sources, which is crucial for the commercial production of this promising bioactive compound. Furthermore, continued investigation into the biological activities of purified this compound will be essential to fully elucidate its therapeutic potential in areas such as neuroprotection and antioxidant therapy. The development of optimized and scalable extraction and purification protocols will be a key enabler for advancing the research and application of this compound in the pharmaceutical and nutraceutical industries.

References

-

Lavergne, F. D., Broeckling, C. D., Cockrell, D. M., Haley, S. D., Peairs, F. B., Jahn, C. E., & Heuberger, A. L. (2018). GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars. International journal of molecular sciences, 19(2), 249. [Link]

-

Alzheimer's Drug Discovery Foundation. (2024). Policosanol. [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. [Link]

-

Lavergne, F. D., Broeckling, C. D., Cockrell, D. M., Haley, S. D., Peairs, F. B., Jahn, C. E., & Heuberger, A. L. (2018). GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars. International journal of molecular sciences, 19(2), 249. [Link]

- Google Patents. (1962).

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

University of Calgary. (n.d.). Column chromatography. [Link]

-

Ghaffari, S., Ghavipanjeh, G., & Ghaffari, H. (2020). The Neuroprotective Effects of Policosanol on Learning and Memory Impairment in a Male Rat Model of Alzheimer's Disease. ResearchGate. [Link]

-

University of Massachusetts Lowell. (n.d.). Recrystallization. [Link]

-

CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. [Link]

-

Jetter, R., & Wen, M. (2006). Nanotubules on plant surfaces: Chemical composition of epicuticular wax crystals on needles of Taxus baccata L. ResearchGate. [Link]

-

LibreTexts. (2023). B. Column Chromatography. [Link]

-

University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

-

National Center for Biotechnology Information. (2023). Polyphenols and Neurodegenerative Diseases: Potential Effects and Mechanisms of Neuroprotection. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

-

ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. [Link]

-

Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Jackson, M. A., & Eller, F. J. (2006). Isolation of long-chain aliphatic alcohols from beeswax using lipase-catalyzed methanolysis in supercritical carbon dioxide. The Journal of Supercritical Fluids, 37(2), 173-177. [Link]

-

Wishart, D. S., Bigam, C. G., Yao, J., Abildgaard, F., Dyson, H. J., Oldfield, E., ... & Sykes, B. D. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of biomolecular NMR, 6(2), 135-140. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Jetter, R., & Riederer, M. (2006). Nanotubules on plant surfaces: Chemical composition of epicuticular wax crystals on needles of Taxus baccata L. ResearchGate. [Link]

-

Kumar, S., Kumar, D., & Deshmukh, R. (2012). In vitro antioxidant activity of hydro alcoholic extract from the fruit pulp of Cassia fistula Linn. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(1), 241-246. [Link]

-

Fernandes, Â., Santos, A., Sárria, B., Gil-Izquierdo, Â., Valentão, P., Andrade, P. B., & Ferreira, I. C. (2020). Chemical Composition of Cuticular Waxes and Pigments and Morphology of Leaves of Quercus suber Trees of Different Provenance. Plants, 9(9), 1183. [Link]

-

Menéndez, R., Amor, A. M., González, R. M., Fraga, V., & Más, R. (1996). Policosanol inhibits cholesterol biosynthesis and enhances low density lipoprotein processing in cultured human fibroblasts. Biological research, 29(3), 323-329. [Link]

-

Wietstock, P. C., Kunz, T., & Methner, F. J. (2012). Activity-Guided Identification of In Vitro-Antioxidants in Beer. ResearchGate. [Link]

-

Pérez-Castañeda, J. A., Figueroa-Soto, C. G., & Rios, M. Y. (2012). Major Components from the Epicuticular Wax of Cocos nucifera. Revista de la Sociedad Química de México, 56(2), 143-146. [Link]

-

Al-Fatlawi, A. A., & Al-Fatlawi, H. A. (2020). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Systematic Reviews in Pharmacy, 11(11), 1634-1643. [Link]

-

National Center for Biotechnology Information. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. [Link]

-

Gavamukulya, Y., Abou-Elella, F., Wamunyokoli, F., & El-Shemy, H. A. (2014). GC-MS Analysis of Bioactive Phytochemicals Present in Ethanolic Extracts of Leaves of Annona muricata: A Further Evidence for Its Medicinal Diversity. Pharmacognosy Journal, 6(5), 1-8. [Link]

-

Gouni-Berthold, I., & Berthold, H. K. (2002). Policosanol: clinical pharmacology and therapeutic significance of a new lipid-lowering agent. American heart journal, 143(2), 356-365. [Link]

-

Schots, P. C., Pedersen, A. M., Eilertsen, K. E., Olsen, R. L., & Larsen, T. S. (2023). A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. PloS one, 18(5), e0285641. [Link]

-

Belding, R. D., Blankenship, S. M., Young, E., & Leidy, R. B. (1998). Composition and variability of epicuticular waxes in apple cultivars. Journal of the American Society for Horticultural Science, 123(3), 348-356. [Link]

-

Lavergne, F. D., Broeckling, C. D., Cockrell, D. M., Haley, S. D., Peairs, F. B., Jahn, C. E., & Heuberger, A. L. (2018). GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars. International journal of molecular sciences, 19(2), 249. [Link]

-

Kenny, O., Brunton, N. P., & Smyth, T. J. (2014). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. ResearchGate. [Link]

-

Li, H., Chen, J., & Li, Y. (2022). In Vitro Antioxidant Properties and Phenolic Profile of Acid Aqueous Ethanol Extracts from Torreya grandis Seed Coat. Molecules, 27(17), 5556. [Link]

-

Olech, M., Oleszczuk, P., & Nowak, R. (2020). Correlation between leaf epicuticular wax composition and structure, physio‐biochemical traits and drought resistance in glaucous and non‐glaucous near‐isogenic lines of rye. Plant, cell & environment, 43(12), 3027-3045. [Link]

-

Saravanan, P., & Muthu, G. (2016). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Journal of Coastal Life Medicine, 4(12), 983-987. [Link]

-

Krakowska-Sieprawska, A., Kiełbasa, A., Rafińska, K., & Buszewski, B. (2020). Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. Molecules, 25(21), 5143. [Link]

-

Srinivasan, K., Muruganandam, N., & Murugan, K. (2019). GAS CHROMATOGRAPHY AND MASS SPECTROSCOPIC ANALYSIS OF PHYTO- COMPOUNDS IN Dodonaea viscosa LEAF EXTRACT. Pramana Research Journal, 9(9), 26-32. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 15-Nonacosanol: A Secondary Alcohol within the Policosanol Family

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Policosanols, a class of long-chain aliphatic alcohols derived from natural waxes, have garnered significant attention for their potential health benefits, particularly in the realm of cardiovascular health. While mixtures are often dominated by primary alcohols like octacosanol and triacontanol, the role and distinct properties of less abundant constituents remain an area of active investigation. This technical guide provides a comprehensive examination of 15-Nonacosanol, a 29-carbon secondary alcohol found within the policosanol family. We will dissect its unique chemical structure, physicochemical properties, natural occurrence, and biosynthesis. The core of this guide focuses on its putative biological activities—including lipid modulation, antioxidant, anti-inflammatory, and neuroprotective effects—placing them in the context of the broader policosanol mixture. Furthermore, we detail the methodologies essential for its study, from extraction and purification to advanced analytical quantification and synthesis. This document serves as a foundational resource for researchers seeking to understand and harness the specific potential of this compound.

Chapter 1: The Policosanol Family - A Chemical Overview

The term "policosanol" refers to a mixture of high-molecular-weight (typically 22 to 34 carbons) aliphatic alcohols.[1] These waxy substances are extracted from natural sources, most notably sugarcane (Saccharum officinarum) wax, but also rice bran, beeswax, and wheat germ.[2][3] Historically, traditional medicine has utilized plant wax extracts containing these compounds to enhance stamina and vitality.[3] Modern scientific interest, particularly research originating from Cuba, has focused on their potential to support healthy cholesterol levels.[3][4]

The composition of policosanol varies significantly depending on the source. The most studied mixture, derived from Cuban sugarcane, is predominantly composed of primary alcohols, with octacosanol being the major component. This compound is present as a minor, yet structurally distinct, secondary alcohol.[4][5]

Table 1: Typical Composition of Cuban Sugarcane Policosanol

| Compound | Carbon Length | Typical Percentage (%) |

|---|---|---|

| Octacosanol | C28 | 60 - 70% |

| Triacontanol | C30 | 10 - 15% |

| Hexacosanol | C26 | 3 - 10% |

| Dotriacontanol | C32 | 5 - 10% |

| Tetracosanol | C24 | ~2% |

| Nonacosanol | C29 | < 1% |

| Heptacosanol | C27 | < 1% |

| Tetratriacontanol | C34 | < 1% |

(Data synthesized from multiple sources[5][6])

The fundamental structural difference between the major policosanol constituents and this compound is the position of the hydroxyl (-OH) group. In primary alcohols like octacosanol, it is located at the terminal carbon (C1), whereas in this compound, it is positioned centrally at the 15th carbon of the 29-carbon chain.[][8] This structural variance implies differences in polarity, reactivity, and biological interactions.

Caption: General structures of a primary vs. a secondary policosanol.

Chapter 2: this compound - Physicochemical Profile

This compound is a specific long-chain fatty alcohol with a distinct molecular architecture that dictates its physical and chemical behavior.[8][9]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | nonacosan-15-ol | [][8] |

| Synonyms | Dimyristyl methanol, Nonacosane-15-ol | [][8] |

| CAS Number | 2764-81-0 | [][8] |

| Molecular Formula | C₂₉H₆₀O | [][8] |

| Molecular Weight | ~424.80 g/mol | [][8] |

| Appearance | Powder / Waxy Solid | [] |

| Melting Point | 83.1 - 83.8 °C | [][8] |

| Boiling Point | 463.0 ± 13.0 °C (Predicted) | [] |

| Solubility | Soluble in organic solvents (Chloroform, DMSO, Acetone); Poorly soluble in water. |[10][11] |

Its long 29-carbon aliphatic chain renders the molecule highly hydrophobic (lipophilic), while the single, centrally located hydroxyl group introduces a point of moderate polarity, allowing for hydrogen bonding.[] This amphipathic nature is central to its biological interactions, such as insertion into lipid membranes.

Chapter 3: Biosynthesis and Natural Occurrence

This compound is a component of the cuticular wax that forms a protective layer on the aerial surfaces of many plants.[][12] This waxy cuticle is crucial for preventing water loss and protecting against environmental stressors like UV radiation and pathogens.[12]

The biosynthesis of this compound is intrinsically linked to the pathways that produce very-long-chain fatty acids (VLCFAs) and their derivatives. While the exact pathway to the secondary alcohol is not fully elucidated, it can be logically inferred from the well-documented biosynthesis of its ketone precursor, nonacosan-15-one.[12]

The process begins in the endoplasmic reticulum with the elongation of C16-C18 fatty acids by the Fatty Acid Elongase (FAE) complex. This multi-enzyme complex sequentially adds two-carbon units until a C30 acyl-CoA is formed. This precursor is then channeled into the alkane-forming pathway, where it is converted to the C29 alkane, nonacosane. The final steps likely involve:

-

Oxidation: A cytochrome P450-dependent monooxygenase hydroxylates the nonacosane at the C-15 position.[12] This may proceed through a ketone intermediate (nonacosan-15-one).

-

Reduction: A reductase enzyme may then convert the nonacosan-15-one to the secondary alcohol, this compound.

Caption: Proposed biosynthetic pathway for this compound in plants.

Chapter 4: Biological Activities and Putative Mechanisms of Action

While this compound is a minor component of policosanol mixtures, preclinical research suggests it possesses a range of biological activities.[] It is often hypothesized that it contributes synergistically to the overall therapeutic profile of policosanol.

Role in Lipid Metabolism

In the context of policosanol mixtures, this compound is suggested to contribute to the regulation of lipid levels.[] The primary mechanism proposed for policosanols is the inhibition of cholesterol synthesis within the liver.[2] This is thought to occur through the indirect downregulation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][4] This regulation may be mediated by the activation of AMP-activated protein kinase (AMPK).[4] It is plausible that this compound contributes to this effect, potentially enhancing the binding, uptake, and degradation of LDL cholesterol.[4][13]

Caption: Proposed mechanism of policosanol on cholesterol synthesis.

Antioxidant Properties

This compound demonstrates significant antioxidant potential.[] Its mechanism is believed to involve scavenging reactive oxygen species (ROS) and preventing lipid peroxidation.[][10] The long, hydrophobic aliphatic chain allows it to integrate into cell membranes, where it can help stabilize the lipid bilayer and protect it from oxidative damage associated with aging and various disease states.[]

Anti-inflammatory Potential

Preclinical models suggest that this compound can modulate inflammatory pathways.[] It has been shown to reduce the expression of pro-inflammatory cytokines. By balancing redox homeostasis and lipid metabolism, it may exert systemic protective effects against inflammation-driven conditions like arthritis and metabolic disorders.[]

Neuroprotective and Antimicrobial Attributes

Emerging research has highlighted the neuroprotective potential of this compound, with studies exploring its effects in models of Alzheimer's and Parkinson's disease.[] Additionally, it has been investigated as an antibacterial agent, with a proposed mechanism involving the disruption of the bacterial cell membrane, leading to cell death.[10] It shows activity against both Gram-positive and Gram-negative bacteria.[10]

Chapter 5: Methodologies for Extraction, Analysis, and Synthesis

Extraction and Purification

The extraction of this compound is part of the overall process for isolating the policosanol mixture from raw materials like sugarcane press mud or beeswax.[14][15] The core principle involves separating the waxy alcohols from other lipids and esters.

Causality Behind the Protocol: The initial solvent extraction isolates the crude wax. Saponification is a critical step that uses a strong base (e.g., NaOH) to hydrolyze fatty acid esters present in the wax, liberating the fatty alcohols (policosanols) and converting the fatty acids into soap. The alcohols can then be separated from the soaps and other impurities by extraction with a nonpolar solvent, followed by cooling to induce precipitation/crystallization of the long-chain alcohols.

Experimental Protocol: Saponification and Extraction of Policosanols

-

Crude Wax Extraction: A sample of dried raw material (e.g., 100g of sugarcane press mud) is subjected to Soxhlet extraction with a suitable solvent like acetone to remove chlorophyll and fats.[16]

-

Saponification: The resulting crude wax residue (~10g) is placed in a flask with 100 mL of 95% ethanol and 4g of powdered sodium hydroxide.[16]

-

Reflux: The mixture is refluxed at 80°C for 6 hours with stirring. This step hydrolyzes the esters.

-

Liquid-Liquid Extraction: After cooling to ~50°C, the mixture is extracted three times with 200 mL of petroleum ether or heptane. The policosanols will partition into the organic phase.[15][16]

-

Washing: The combined organic phase is washed with hot water to remove residual soaps and base.[15]

-

Precipitation: The organic layer is separated and cooled to 4°C to allow the policosanols to precipitate.

-

Isolation: The white precipitate is collected by filtration and air-dried. This yields a policosanol mixture enriched in long-chain alcohols. Further purification can be achieved through recrystallization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Policosanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. examine.com [examine.com]

- 6. Consumption of policosanol enhances HDL functionality via CETP inhibition and reduces blood pressure and visceral fat in young and middle-aged subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C29H60O | CID 18459409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound this compound (FDB011191) - FooDB [foodb.ca]

- 10. Buy this compound | 2764-81-0 [smolecule.com]

- 11. This compound | CAS:2764-81-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. impactfactor.org [impactfactor.org]

- 15. matec-conferences.org [matec-conferences.org]

- 16. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]

An In-depth Technical Guide to the Biosynthesis of Long-Chain Fatty Alcohols with a Focus on 15-Nonacosanol

Abstract

Long-chain fatty alcohols are integral components of plant cuticular waxes, forming a critical barrier against environmental stressors. This guide provides a comprehensive technical overview of the biosynthetic pathways leading to these vital compounds. We will explore the two primary routes originating from very-long-chain fatty acids (VLCFAs): the alcohol-forming pathway that generates primary alcohols, and the alkane-forming pathway that leads to the synthesis of alkanes, secondary alcohols, and ketones. A specific focus is placed on the biosynthesis of 15-Nonacosanol, a C29 secondary alcohol, elucidating the multi-enzyme processes from initial fatty acid elongation to final functional group modification. This document is intended for researchers and professionals in biochemistry, plant science, and drug development, offering field-proven insights, detailed experimental protocols for wax analysis, and visual diagrams to clarify complex biochemical workflows.

Introduction: The Significance of Long-Chain Alcohols in Plant Biology

The aerial surfaces of terrestrial plants are covered by a cuticle, a hydrophobic layer essential for survival. This layer's primary function is to prevent non-stomatal water loss, but it also protects against UV radiation, phytopathogens, and insects.[1][2] The cuticle is a polyester matrix of cutin, embedded with and overlaid by a complex mixture of lipids known as cuticular waxes.[3]

These waxes are predominantly composed of very-long-chain fatty acids (VLCFAs) and their derivatives, including primary and secondary alcohols, alkanes, aldehydes, ketones, and wax esters.[4] Long-chain fatty alcohols, typically containing 20 to 34 carbon atoms, are key structural and functional constituents.[2][5] Their amphiphilic nature contributes to the architecture and hydrophobicity of the wax layer. Understanding their biosynthesis is not only fundamental to plant biology but also opens avenues for engineering crop resilience and developing novel bio-based chemicals.

This guide will deconstruct the biosynthetic machinery responsible for producing these molecules, with a specific focus on this compound, a C29 secondary alcohol found in the cuticular wax of various plants, including Pisum sativum.[6]

The Genesis of Precursors: Fatty Acid Synthesis and Elongation

The journey to a long-chain fatty alcohol begins not in the wax layer itself, but with the synthesis of its fatty acid precursors. This process is spatially and biochemically segregated into two main stages.

De Novo Synthesis of C16 and C18 Fatty Acids

The initial building blocks are synthesized in the plastids. Here, acetyl-CoA is converted into C16 (palmitic) and C18 (stearic) acyl-acyl carrier proteins (ACPs) through the action of the fatty acid synthetase (FAS) complex.[1] These fatty acids are then released by a thioesterase, activated to acyl-CoAs by long-chain acyl-CoA synthetases (LACSs), and exported from the plastid to the endoplasmic reticulum (ER), the primary site for wax biosynthesis.[1]

The Fatty Acid Elongase (FAE) Complex

To achieve the characteristic chain lengths of wax components (C20 to C38), the C16/C18 acyl-CoAs undergo multiple cycles of elongation on the surface of the ER. This is performed by the Fatty Acid Elongase (FAE) complex, a multi-enzyme system that adds two-carbon units from malonyl-CoA in a four-step cycle.[1][2]

The core enzymatic activities of the FAE complex are:

-

β-ketoacyl-CoA Synthase (KCS): Catalyzes the initial, rate-limiting condensation of the acyl-CoA with malonyl-CoA.[3]

-

β-ketoacyl-CoA Reductase (KCR): Reduces the resulting β-ketoacyl-CoA to a β-hydroxyacyl-CoA.[3]

-

β-hydroxyacyl-CoA Dehydratase (HCD): Dehydrates the intermediate to form an enoyl-CoA.[1]

-

Enoyl-CoA Reductase (ECR): Reduces the double bond to yield a saturated acyl-CoA, now elongated by two carbons.[3]

This cycle is repeated until the species- and tissue-specific chain length is achieved. For the synthesis of a C29 compound like this compound, the precursor fatty acid must be elongated to at least a C30 acyl-CoA.[3]

Divergent Pathways of VLCFA Modification

Once a VLCFA-CoA of the requisite length is synthesized, it is directed into one of two primary modification pathways in the ER: the alcohol-forming pathway or the alkane-forming pathway.[1][2]

The Alcohol-Forming Pathway: Synthesis of Primary Alcohols

This pathway directly converts VLCFA-CoAs into primary alcohols.

-

Mechanism: The core reaction is a four-electron reduction of the fatty acyl-CoA's thioester group, which is catalyzed by a single enzyme, a Fatty Acyl-CoA Reductase (FAR).[2][7] This reaction requires a reductant, typically NAD(P)H.[8][9] The process is believed to proceed via a fatty aldehyde intermediate that remains bound to the enzyme and is not released.[10][11]

-

Key Enzymes: In Arabidopsis, the FAR enzyme CER4 is a prime example, responsible for producing the primary alcohols found in stem wax.[2]

-

Final Products: The resulting primary alcohols can exist freely in the wax mixture or be further esterified with another acyl-CoA by a Wax Synthase (WS) to form wax esters.[9][10]

Pathway Diagram: General Wax Biosynthesis

Caption: Overview of the two major cuticular wax biosynthesis pathways in the ER.

The Alkane-Forming Pathway: Synthesis of Alkanes, Ketones, and Secondary Alcohols

This is the pathway responsible for the synthesis of this compound. It is a multi-step process that begins with the conversion of a VLCFA-CoA to an alkane of one less carbon atom.

-

Alkane Formation: A C30 VLCFA-CoA is converted into a C29 alkane (nonacosane). This is not a simple decarboxylation. Evidence suggests a complex involving the enzymes ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3), which are thought to first reduce the acyl-CoA to an aldehyde, followed by a decarbonylation reaction to release the alkane.[2][3]

-

Mid-chain Hydroxylation: The resulting alkane (nonacosane) is then hydroxylated at a specific mid-chain carbon. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase. In Arabidopsis, this enzyme is known as MID-CHAIN ALKANE HYDROXYLASE1 (MAH1).[2] For this compound, this hydroxylation occurs at the 15th carbon position. The initial product of this oxidation is often the ketone (15-nonacosanone).[3]

-

Ketone Reduction: The final step is the reduction of the ketone (15-nonacosanone) to the corresponding secondary alcohol (this compound). This reaction is catalyzed by a specific reductase, which is not as well characterized as the other enzymes in the pathway.

This sequence explains the origin of the odd-chain secondary alcohol this compound from an even-chain VLCFA precursor.

Pathway Diagram: this compound Biosynthesis

Caption: The alkane-forming pathway leading to this compound.

Quantitative Analysis and Composition

The composition of cuticular wax varies significantly between plant species, organs, and developmental stages. However, a general profile can be established. Long-chain alcohols (both primary and secondary) are often significant constituents alongside alkanes.

Table 1: Representative Composition of Plant Epicuticular Wax Components

| Compound Class | Carbon Chain Lengths | Typical Relative Abundance (%) | Key Biosynthetic Enzymes |

|---|---|---|---|

| Alkanes | C21 - C35 (odd chains dominate) | 30 - 60% | FAE, CER1/CER3 |

| Primary Alcohols | C22 - C34 (even chains dominate) | 10 - 25% | FAE, FAR (CER4) |

| Secondary Alcohols | C23 - C33 (odd chains dominate) | 5 - 15% | FAE, CER1/3, MAH1, Reductase |

| Ketones | C23 - C33 (odd chains dominate) | 5 - 15% | FAE, CER1/3, MAH1 |

| Wax Esters | C38 - C70 | 5 - 10% | FAE, FAR, WSD1 |

| Fatty Acids | C16 - C34 | < 5% | FAS, FAE |

Note: Relative abundances are generalized and can vary widely. Data synthesized from multiple sources describing plant wax composition.[4][12]

Experimental Protocols: A Self-Validating Workflow for Wax Analysis

The analysis of hydrophobic compounds like this compound requires robust extraction and high-resolution analytical techniques. The following protocol outlines a standard, self-validating workflow for the qualitative and quantitative analysis of epicuticular waxes.

Objective

To extract, identify, and quantify long-chain fatty alcohols and other wax components from plant leaf tissue.

Materials

-

Plant leaves (e.g., pea, Pisum sativum)

-

Chloroform (HPLC grade)[13]

-

Hexane (HPLC grade)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Internal Standard (IS): e.g., Tetracosane (C24 alkane) or Cholesterol, dissolved in chloroform at a known concentration.

-

Glass beakers, vials with PTFE-lined caps, Pasteur pipettes

-

Nitrogen gas evaporator

-

Heating block or oven (set to 70°C)

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

Step-by-Step Methodology

Step 1: Epicuticular Wax Extraction (Immersion Method)

-

Excise a known area or weight of fresh leaf tissue.

-

Prepare a beaker with chloroform containing a known amount of the internal standard. The causality here is critical: adding the IS before extraction accounts for any sample loss during subsequent steps.

-

Immerse the leaf tissue in the chloroform for 30-60 seconds with gentle agitation.[13] This short duration is designed to dissolve the surface epicuticular wax while minimizing extraction of intracellular lipids.[4]

-

Remove the leaf tissue. The chloroform extract now contains the dissolved wax and the IS.

-

Evaporate the chloroform to dryness under a gentle stream of nitrogen gas. Avoid overheating, which could degrade components.

Step 2: Derivatization (Silylation)

-

Causality: Long-chain alcohols have poor chromatographic properties; they are not very volatile and can produce broad, tailing peaks. Derivatizing the hydroxyl group (-OH) to a trimethylsilyl ether (-O-Si(CH3)3) increases volatility and thermal stability, resulting in sharp, symmetrical peaks on the GC column, which is essential for accurate quantification.

-

To the dried wax residue, add 50 µL of pyridine to ensure complete dissolution.

-

Add 50 µL of BSTFA.

-

Seal the vial tightly and heat at 70°C for 60 minutes to ensure the reaction goes to completion.

-

Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

Step 3: GC-MS Analysis

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Chromatography: Use a non-polar capillary column (e.g., DB-5ms). Program the oven with a temperature gradient (e.g., start at 80°C, ramp to 320°C) to separate compounds based on their boiling points.

-

Mass Spectrometry: Operate the MS in full scan mode (e.g., m/z 50-750). The electron ionization (EI) source will fragment the molecules into predictable patterns.

Step 4: Data Interpretation

-

Identification: Identify compounds by comparing their retention times and mass spectra to known standards or reference libraries (e.g., NIST). This compound will be identified as its TMS derivative.

-

Quantification: Calculate the amount of each compound relative to the internal standard. The peak area of the compound is compared to the peak area of the IS, and the initial known concentration of the IS is used to determine the absolute amount of the target analyte. This ratio-based method is self-validating as it is insensitive to small variations in injection volume.

Workflow Diagram: Wax Analysis Protocol

Caption: Experimental workflow for the extraction and analysis of cuticular waxes.

Physiological Roles and Future Directions

While the primary role of cuticular waxes is barrier formation, specific components like long-chain alcohols may have additional functions. Research suggests that policosanols (a mixture of long-chain primary alcohols) possess various physiological activities, including antioxidant properties and the ability to modulate lipid metabolism.[5][14] this compound itself has been investigated for potential antibacterial and antioxidant activities.[15]

The elucidation of these biosynthetic pathways provides a genetic toolkit for modifying plant surfaces. By upregulating or downregulating key genes like KCS, FAR, or MAH1, it may be possible to engineer plants with enhanced drought tolerance or pathogen resistance. Furthermore, understanding these pathways is crucial for developing microbial cell factories engineered to produce high-value fatty alcohols for use as biofuels, lubricants, and specialty chemicals.[7][16]

References

- The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants. (n.d.).

- Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols. (n.d.). PubMed.

- An In-depth Technical Guide to the Nonacosan-15-one Biosynthetic P

- Wax biosynthesis. (n.d.).

- Wax ester biosynthesis. The wax ester biosynthetic pathway involves two... | Download Scientific Diagram. (n.d.).

- A, Pathway of wax ester biosynthesis. Fatty acyl-CoA reductase (FCR)... (n.d.).

- Three Synthetic Routes to Synthesize Wax Esters. (2023, May 8). Labinsights.

- Epicuticular wax. (n.d.). Wikipedia.

- Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories. (2020, December 3). PubMed Central.

- Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limit

- Chemical investigation of epicuticular wax obtained from Euphorbia milii leaves. (2021, July 18). SpringerLink.

- Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves. (n.d.). PubMed Central.

- Fatty alcohol oxidase 3 (FAO3) and FAO4b connect the alcohol- and alkane-forming pathways in Arabidopsis stem wax biosynthesis. (n.d.). Journal of Experimental Botany.

- Wax biosynthesis in response to danger: its regulation upon abiotic and biotic stress. (2020, May 4). New Phytologist.

- Buy this compound | 2764-81-0. (2023, August 15). Smolecule.

- This compound | C29H60O | CID 18459409. (n.d.). PubChem.

- Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance. (n.d.). MDPI.

- Improving Effect of the Policosanol from Ericerus pela Wax on Learning and Memory Impairment Caused by Scopolamine in Mice. (n.d.). MDPI.

- Physiological Activities of Policosanol Extracted from Sugarcane Wax. (2025, August 6).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C29H60O | CID 18459409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labinsights.nl [labinsights.nl]

- 12. academic.oup.com [academic.oup.com]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. Buy this compound | 2764-81-0 [smolecule.com]

- 16. Frontiers | Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations [frontiersin.org]

An In-Depth Technical Guide to the Solubility of 15-Nonacosanol in Organic Solvents

Abstract

15-Nonacosanol, a long-chain saturated fatty alcohol with 29 carbon atoms, is a key component of the policosanol family found in various plant waxes.[] Its unique molecular structure, characterized by a dominant hydrophobic alkyl chain and a single polar hydroxyl group, dictates a complex solubility profile that is critical for its application in pharmaceuticals, nutraceuticals, and cosmetics.[] This technical guide provides a comprehensive analysis of the theoretical and practical aspects of this compound's solubility in organic solvents. It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the molecular principles governing its solubility, a summary of known qualitative data, and a detailed, field-proven protocol for its quantitative determination.

Introduction to this compound: A Molecule of Interest

Chemical Identity and Structure

This compound is a secondary alcohol with the hydroxyl group located at the 15th position of a 29-carbon chain.[] This structure imparts significant hydrophobicity.

Physicochemical Properties

This compound is a solid, waxy powder at room temperature.[] Its key physical properties include:

-

Appearance: Powder[]

-

Melting Point: 83.1 - 83.8 °C[][2]

-

Boiling Point (Predicted): 463.0 ± 13.0 °C[]

Significance in Research and Industry

As a natural fatty alcohol, this compound is explored for its potential health benefits, including antioxidant, anti-inflammatory, and cholesterol-regulating properties.[] These attributes make it a compound of interest in the development of functional foods and nutraceuticals.[] In cosmetics, its emollient and stabilizing properties are utilized in skincare formulations, while industrial applications include its use in lubricants, surfactants, and waxes.[] Understanding its solubility is the first step in harnessing its potential for any of these applications.

Theoretical Principles of Solubility

The "Like Dissolves Like" Paradigm

The solubility of a compound is fundamentally governed by the intermolecular forces between the solute and solvent molecules.[5] The principle of "like dissolves like" posits that substances with similar polarity and intermolecular force types are more likely to be soluble in one another.[5][6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Molecular Structure Analysis of this compound: A Dichotomy of Polarity

The solubility behavior of this compound is a direct consequence of its amphipathic, albeit heavily nonpolar, structure.

-

Hydrophobic Component: The 29-carbon alkyl chain is the molecule's dominant feature. This long, nonpolar chain interacts primarily through weak van der Waals forces (London dispersion forces). It is responsible for the compound's waxy nature and its affinity for nonpolar, lipophilic solvents.[][7]

-

Hydrophilic Component: The single secondary hydroxyl (-OH) group is the only polar feature. It can act as both a hydrogen bond donor and acceptor.[8] While this group can interact with polar solvents, its influence is significantly diminished by the overwhelmingly large hydrophobic chain.[8]

Predicted Solubility Profile

Based on its structure, the expected solubility trend for this compound is as follows:

-

High Solubility: In nonpolar organic solvents where van der Waals forces are the primary mode of interaction. Examples include hexane, toluene, chloroform, and dichloromethane.

-

Moderate to Low Solubility: In polar aprotic solvents like acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).[4] These solvents have dipole-dipole interactions, but the large alkyl chain of this compound limits its ability to dissolve effectively.

-

Very Low to Insoluble: In polar protic solvents such as ethanol, methanol, and water.[7] Although the hydroxyl group can form hydrogen bonds with these solvents, the energy gained is insufficient to overcome the hydrophobic effect of the C29 chain and disrupt the strong hydrogen bonding network of the solvent itself.[8]

Solubility Profile of this compound

Qualitative Solubility Data

Publicly available data on this compound confirms its affinity for a range of common organic solvents. It is reported to be soluble in:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

DMSO

-

Acetone[4]

To enhance solubility in these solvents, especially when preparing stock solutions, gentle warming (e.g., to 37°C) and sonication can be employed.[4]

Quantitative Solubility Data Summary

Quantitative solubility data (e.g., in mg/mL or molarity at specified temperatures) for this compound is not widely available in peer-reviewed literature. The predicted water solubility is extremely low, on the order of 1.2 x 10⁻⁵ g/L, underscoring its hydrophobic nature.[9] For drug development and formulation, determining the precise solubility in relevant solvent systems is a critical experimental step. The following table serves as a template for researchers to populate with empirical data.

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Hexane | Nonpolar | High | Data to be determined |

| Toluene | Nonpolar | High | Data to be determined |

| Dichloromethane | Polar Aprotic | High | Data to be determined |

| Chloroform | Polar Aprotic | High | Data to be determined |

| Acetone | Polar Aprotic | Moderate | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Moderate | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Data to be determined |

| Ethanol | Polar Protic | Very Low | Data to be determined |

| Methanol | Polar Protic | Very Low | Data to be determined |

| Water | Polar Protic | Insoluble | Data to be determined |

Experimental Determination of Solubility

Overview of Methodologies

For hydrophobic, poorly soluble compounds like this compound, the isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10] It is reliable but can be time-consuming. An alternative for hydrophobic liquids is the "slow-stir" method, which is designed to prevent the formation of emulsions that can artificially inflate solubility measurements.[11] Given that this compound is a solid, the shake-flask method is the most appropriate choice.

Protocol: Isothermal Shake-Flask Method

This protocol outlines a self-validating system for accurately determining the solubility of this compound. The core principle is to create a saturated solution in equilibrium with an excess of the solid solute.

Materials and Equipment:

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., CAD, ELSD) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is critical to ensure that equilibrium is established with the solid phase. A good starting point is 10-20 mg of solid in 2-5 mL of the chosen solvent.

-

Record the exact mass of the solid added.

-

Add a precise volume of the solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture at a consistent speed (e.g., 150-200 rpm) for a predetermined period.

-

Causality: Continuous agitation maximizes the surface area of the solid, facilitating faster dissolution and ensuring the entire system reaches thermodynamic equilibrium. For waxy, long-chain alcohols, equilibrium may take 24 to 72 hours to achieve. It is advisable to run a time-to-equilibrium study by taking measurements at 24, 48, and 72 hours to confirm that the measured concentration is no longer increasing.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Transfer the vials to a centrifuge and spin at high speed (e.g., 5000 x g for 15 minutes).

-

Causality: Centrifugation is a crucial step to pellet all undissolved microparticulates. Failure to do so is a common source of error, leading to an overestimation of solubility.

-

-

Sample Collection and Preparation:

-

Carefully draw a specific volume of the clear supernatant using a syringe.

-

Immediately pass the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Causality: Filtration provides a second, robust mechanism to remove any remaining particulate matter, ensuring that the analyzed sample represents only the truly dissolved solute.

-

Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC or GC-MS method.

-

Prepare a calibration curve using standards of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.

-

Diagram of the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method.

Caption: Figure 1: Workflow for Isothermal Shake-Flask Solubility Determination.

Key Factors Influencing Solubility

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[6] When reporting solubility data, specifying the temperature is mandatory for reproducibility.

-

Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the solvent are the most critical factors. As discussed, nonpolar solvents are most effective for this compound.

-

Purity of Solute: Impurities in the this compound sample can alter its crystal lattice energy and, consequently, its measured solubility. Using a highly purified compound is essential for accurate data.

Applications in Drug Development and Formulation

Accurate solubility data is not an academic exercise; it is a cornerstone of effective product development.

-